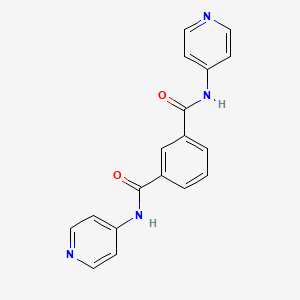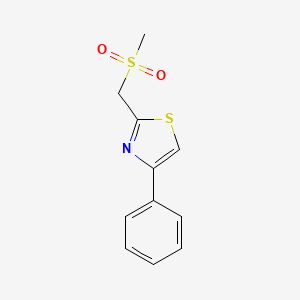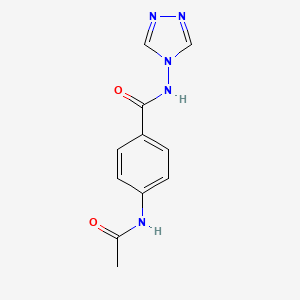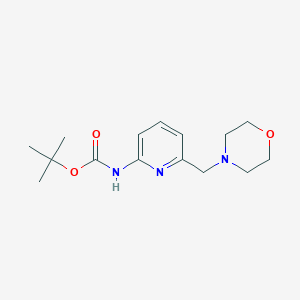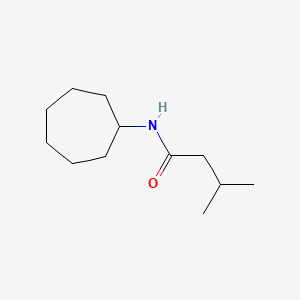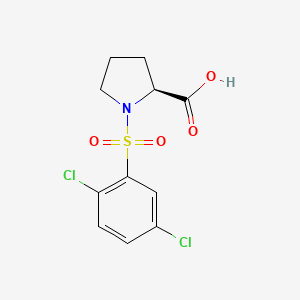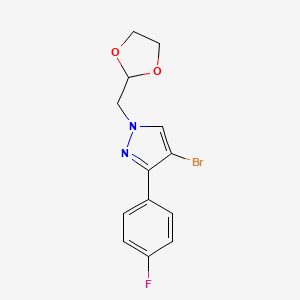
3-(1-Methoxycyclobutyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methoxycyclobutyl)benzoic acid, also known as MCB, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. MCB has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(1-Methoxycyclobutyl)benzoic acid involves the inhibition of pro-inflammatory cytokines and the modulation of COX-2 activity. 3-(1-Methoxycyclobutyl)benzoic acid has been found to bind to the active site of COX-2, thereby inhibiting its activity. 3-(1-Methoxycyclobutyl)benzoic acid also inhibits the activation of NF-κB, a transcription factor that is involved in the production of pro-inflammatory cytokines. By inhibiting the production of pro-inflammatory cytokines and modulating COX-2 activity, 3-(1-Methoxycyclobutyl)benzoic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(1-Methoxycyclobutyl)benzoic acid has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 3-(1-Methoxycyclobutyl)benzoic acid has also been found to inhibit the growth of cancer cells in vitro. 3-(1-Methoxycyclobutyl)benzoic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1-Methoxycyclobutyl)benzoic acid in lab experiments is its ability to reduce inflammation, pain, and fever. This makes it a useful tool for studying the mechanisms of these processes. 3-(1-Methoxycyclobutyl)benzoic acid has also been found to be well-tolerated in animal studies, which makes it a safer alternative to other anti-inflammatory drugs. However, one of the limitations of using 3-(1-Methoxycyclobutyl)benzoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
Zukünftige Richtungen
There are several future directions for research on 3-(1-Methoxycyclobutyl)benzoic acid. One area of interest is the development of 3-(1-Methoxycyclobutyl)benzoic acid-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the study of 3-(1-Methoxycyclobutyl)benzoic acid's effects on cancer cells, with the aim of developing 3-(1-Methoxycyclobutyl)benzoic acid-based cancer therapies. Further research is also needed to understand the mechanisms of 3-(1-Methoxycyclobutyl)benzoic acid's anti-inflammatory and anti-cancer effects, as well as its potential side effects and toxicity. Overall, 3-(1-Methoxycyclobutyl)benzoic acid is a promising compound that has the potential to be developed into new drugs for a range of diseases.
Synthesemethoden
The synthesis method of 3-(1-Methoxycyclobutyl)benzoic acid involves the reaction of 1-methoxycyclobutene with benzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions using a solvent such as toluene or xylene. The product is then purified by recrystallization to obtain pure 3-(1-Methoxycyclobutyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-(1-Methoxycyclobutyl)benzoic acid has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. 3-(1-Methoxycyclobutyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are associated with various inflammatory diseases. 3-(1-Methoxycyclobutyl)benzoic acid has also been found to modulate the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Eigenschaften
IUPAC Name |
3-(1-methoxycyclobutyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(6-3-7-12)10-5-2-4-9(8-10)11(13)14/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEYBMUOGFYHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methoxycyclobutyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

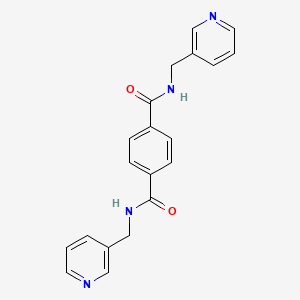
![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)
